molecular formula C26H18BrNO4 B12212775 2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-bromobenzoate

2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-bromobenzoate

Cat. No.: B12212775
M. Wt: 488.3 g/mol
InChI Key: MEUVCTDHFRHXCF-ZMOGYAJESA-N
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Description

2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-bromobenzoate is a complex organic compound that features an indole moiety, a benzo[b]furan core, and a bromobenzoate group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-bromobenzoate typically involves multi-step organic reactionsCommon reagents used in these reactions include indole, ethyl bromide, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to increase yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-bromobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoates .

Scientific Research Applications

2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-bromobenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-bromobenzoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as apoptosis, cell proliferation, and immune responses.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-carbinol and indole-3-acetic acid share the indole moiety and exhibit similar biological activities.

    Benzo[b]furan Derivatives: Compounds such as 2-phenylbenzo[b]furan and 2-methylbenzo[b]furan share the benzo[b]furan core and have comparable chemical properties.

Uniqueness

What sets 2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-bromobenzoate apart is the combination of the indole, benzo[b]furan, and bromobenzoate groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H18BrNO4

Molecular Weight

488.3 g/mol

IUPAC Name

[(2E)-2-[(1-ethylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-bromobenzoate

InChI

InChI=1S/C26H18BrNO4/c1-2-28-15-16(18-7-4-6-10-22(18)28)13-24-25(29)20-12-11-17(14-23(20)32-24)31-26(30)19-8-3-5-9-21(19)27/h3-15H,2H2,1H3/b24-13+

InChI Key

MEUVCTDHFRHXCF-ZMOGYAJESA-N

Isomeric SMILES

CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5Br

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5Br

Origin of Product

United States

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